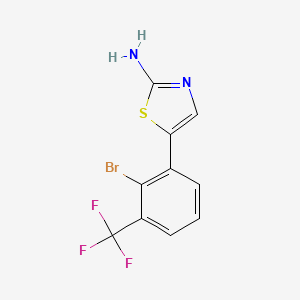

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18796905

Molecular Formula: C10H6BrF3N2S

Molecular Weight: 323.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrF3N2S |

|---|---|

| Molecular Weight | 323.13 g/mol |

| IUPAC Name | 5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |

| Standard InChI Key | OHNASCKLYARNFE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=C(S2)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 2-bromo-3-(trifluoromethyl)phenyl group. Key structural features include:

-

Thiazole core: Imparts electron-rich properties due to aromaticity and heteroatoms.

-

Bromine substituent: Enhances electrophilic reactivity and potential for cross-coupling reactions.

-

Trifluoromethyl group: Contributes to metabolic stability and lipophilicity, a common motif in agrochemicals and pharmaceuticals .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.13 g/mol |

| Purity | ≥97% (HPLC) |

| Storage Conditions | 4–8°C, protected from light |

| Hazard Statements | H315, H319, H335 |

| Precautionary Measures | P261, P305, P351, P338 |

Spectroscopic data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. For instance, -NMR displays aromatic protons at δ 7.60–8.18 ppm and a singlet for the amine proton at δ 2.90 ppm .

Synthesis and Manufacturing

The synthesis of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves a cyclocondensation strategy:

Key Synthetic Routes

-

Cyclocondensation of α-Haloketones with Thioamides:

-

Coupling Reactions:

Optimization Strategies

-

Solvent Selection: Ethanol and DMF are preferred for solubility and reaction efficiency .

-

Temperature Control: Reflux conditions (70–80°C) enhance reaction rates without decomposition .

Recent Research Developments

Drug Discovery Applications

-

Hybrid Inhibitors: Combining halogenated thiazoles with benzothiazoles enhances antiviral potency (e.g., EC = 0.53 μM for hybrid 4b) .

-

Structure-Activity Relationships (SAR): Di-halogenated analogs (e.g., 3,5-dichloro derivatives) show superior activity compared to mono-halogenated variants .

Industrial Manufacturing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume